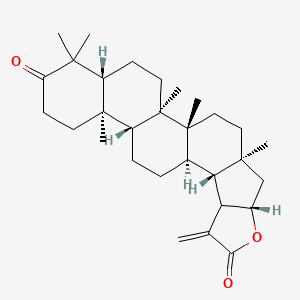

3-Oxolup-20(29)-en-30,21alpha-olide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ochraceolide A is isolated from Kokoona ochracea stem bark.

Q & A

Basic Research Questions

Q. What are the primary spectroscopic techniques for structural elucidation of 3-Oxolup-20(29)-en-30,21alpha-olide, and how should data be interpreted?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use 1D 1H-NMR and 13C-NMR to identify functional groups (e.g., ketone at C-3, lactone at C-21α). Cross-validate with 2D techniques (HSQC, HMBC) to confirm connectivity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular formula via exact mass. Fragmentation patterns (e.g., loss of lactone moiety) confirm structural motifs .

- Infrared (IR) Spectroscopy : Detect characteristic carbonyl stretches (C=O at ~1700 cm−1 for the ketone and lactone) .

Q. How can synthetic reproducibility of this compound be ensured?

- Methodology :

- Reagent Documentation : Specify manufacturers and catalog numbers (e.g., Merck, Oxoid) to minimize batch variability .

- Protocol Standardization : Detail reaction conditions (temperature, solvent ratios) and purification steps (e.g., column chromatography with silica gel 60–120 mesh). Include retention factors (Rf) from TLC for reproducibility .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be resolved?

- Methodology :

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity. Compare retention times with reference standards .

- Dose-Response Analysis : Perform in vitro assays (e.g., cytotoxicity) across multiple concentrations (1–100 µM) to establish dose dependency. Use ANOVA to assess statistical significance .

- Structural Confirmation : Re-examine NMR data for potential degradation products (e.g., lactone hydrolysis) that might skew results .

Q. What experimental strategies are effective for probing the biosynthetic pathway of this compound in plant sources?

- Methodology :

- Isotopic Labeling : Administer 13C-labeled precursors (e.g., mevalonate) to track carbon incorporation via NMR or LC-MS .

- Gene Knockdown : Use RNA interference (RNAi) to silence candidate genes (e.g., oxidosqualene cyclases) and monitor metabolite depletion via UPLC-QTOF-MS .

Q. How can computational methods enhance the understanding of this compound's reactivity?

- Methodology :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the lactone ring to predict hydrolysis susceptibility .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to identify key binding residues .

Q. Methodological Best Practices

- Data Reporting : Avoid duplicating experimental details in text and tables. Use supplementary materials for extended datasets (e.g., NMR spectra, chromatograms) .

- Literature Review : Prioritize primary sources (e.g., Beilstein Journal of Organic Chemistry) over non-peer-reviewed platforms. Cross-reference structural analogs (e.g., 28-Hydroxy-3-oxo-20(29)-lupen derivatives) for comparative analysis .

Propriétés

Numéro CAS |

138913-61-8 |

|---|---|

Formule moléculaire |

C30H44O3 |

Poids moléculaire |

452.7 g/mol |

Nom IUPAC |

(1R,2R,5R,10R,11R,14R,15S,20S,22S)-1,2,6,6,10,22-hexamethyl-17-methylidene-19-oxahexacyclo[12.10.0.02,11.05,10.015,22.016,20]tetracosane-7,18-dione |

InChI |

InChI=1S/C30H44O3/c1-17-23-19(33-25(17)32)16-27(4)14-15-29(6)18(24(23)27)8-9-21-28(5)12-11-22(31)26(2,3)20(28)10-13-30(21,29)7/h18-21,23-24H,1,8-16H2,2-7H3/t18-,19+,20+,21-,23?,24+,27+,28+,29-,30-/m1/s1 |

Clé InChI |

YCZVTFNLKYNKPH-RFRBUGIPSA-N |

SMILES |

CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC5(C4C6C(C5)OC(=O)C6=C)C)C)C)C |

SMILES isomérique |

C[C@@]12CC[C@@]3([C@@H]([C@H]1C4[C@H](C2)OC(=O)C4=C)CC[C@H]5[C@]3(CC[C@@H]6[C@@]5(CCC(=O)C6(C)C)C)C)C |

SMILES canonique |

CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC5(C4C6C(C5)OC(=O)C6=C)C)C)C)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

3-oxolup-20(29)-en-30,21alpha-olide ochraceolide A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.